

Spectroscopic Profile of 5-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylhydantoin

Cat. No.: B032822

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **5-Methylhydantoin** (5-methylimidazolidine-2,4-dione), a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectral characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ^1H and ^{13}C NMR spectral data for **5-Methylhydantoin**.

^1H NMR (Proton NMR) Data

Due to the limited availability of a directly published ^1H NMR spectrum for **5-Methylhydantoin**, the following table presents expected chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The proposed structure and proton assignments are shown below.

Table 1: Predicted ^1H NMR Chemical Shifts for **5-Methylhydantoin**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5	~4.1	Quartet (q)	1H
-CH ₃	~1.4	Doublet (d)	3H
N-H (amide)	7.5 - 9.0	Broad Singlet (br s)	2H

¹³C NMR (Carbon NMR) Data

Similar to the proton NMR data, the ¹³C NMR chemical shifts for **5-Methylhydantoin** are predicted based on known values for related hydantoin structures and carbon chemical shift correlations.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Methylhydantoin**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (C-2)	~158
C=O (C-4)	~173
C-5	~55
-CH ₃	~18

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Methylhydantoin** is expected to show characteristic absorption bands for its amide and carbonyl groups.

Table 3: Characteristic IR Absorption Bands for **5-Methylhydantoin**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H	Stretching	3200 - 3400	Strong, Broad
C-H	Stretching	2850 - 3000	Medium
C=O (Amide I)	Stretching	1700 - 1780	Strong
N-H	Bending (Amide II)	1550 - 1650	Medium
C-N	Stretching	1200 - 1400	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of **5-Methylhydantoin** (5-methyl-2,4-imidazolidinedione) has been reported by the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry Data for **5-Methylhydantoin**

m/z	Relative Intensity (%)	Proposed Fragment
114	~35	[M] ⁺ (Molecular Ion)
86	~60	[M - CO] ⁺
43	100	[CH ₃ -C=O] ⁺

Experimental Protocols

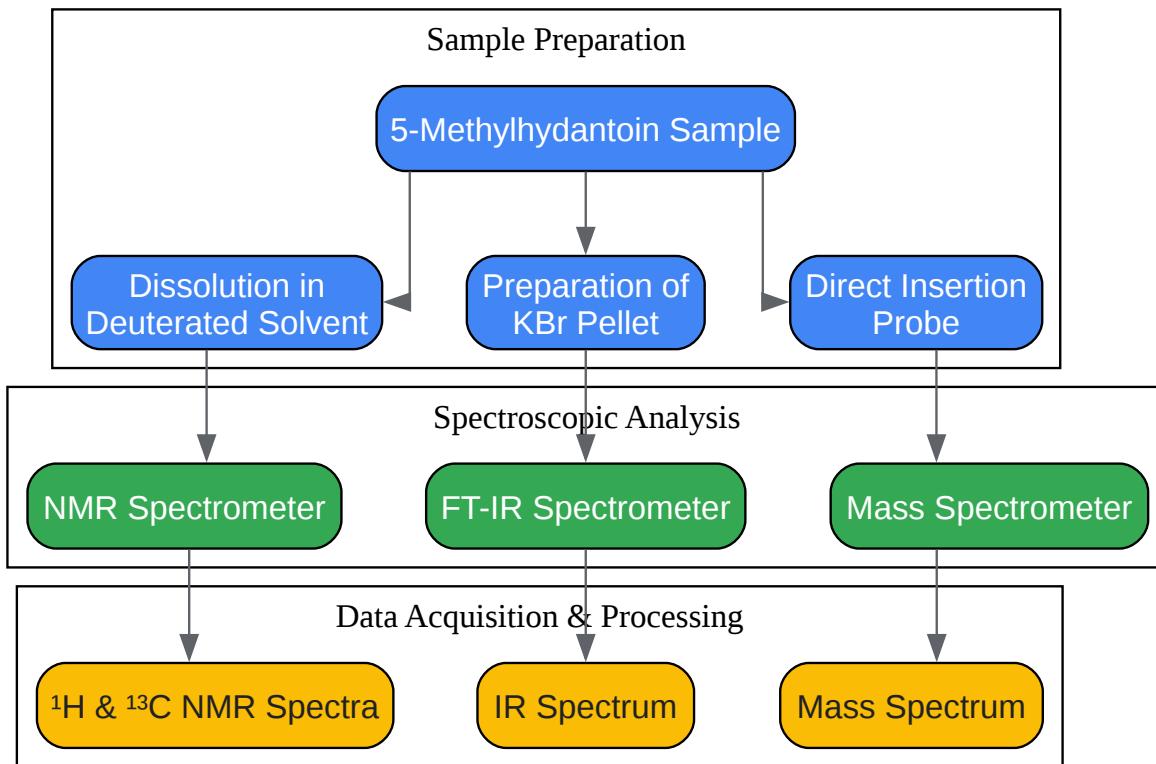
The following are detailed methodologies for the key spectroscopic experiments cited.

4.1. NMR Spectroscopy

A sample of **5-Methylhydantoin** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating

at a field strength of, for example, 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. Data processing involves Fourier transformation of the free induction decay (FID), phasing, baseline correction, and referencing the chemical shifts to the internal standard.

4.2. FT-IR Spectroscopy


For a solid sample like **5-Methylhydantoin**, a common method is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

4.3. Mass Spectrometry

For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid **5-Methylhydantoin** sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Methylhydantoin**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **5-Methylhydantoin**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032822#spectroscopic-data-of-5-methylhydantoin-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com